molecular formula C14H16O3 B12616520 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one CAS No. 915287-56-8

4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one

Cat. No.: B12616520
CAS No.: 915287-56-8
M. Wt: 232.27 g/mol
InChI Key: QPWNNDZREWQODA-UHFFFAOYSA-N
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Description

4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and a but-3-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenolic compound with an allyl halide, followed by a series of reactions to introduce the methoxy and but-3-en-2-one groups. The reaction conditions often include the use of bases such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

915287-56-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-(3-methoxy-4-prop-2-enoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C14H16O3/c1-4-9-17-13-8-7-12(6-5-11(2)15)10-14(13)16-3/h4-8,10H,1,9H2,2-3H3

InChI Key

QPWNNDZREWQODA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OCC=C)OC

Origin of Product

United States

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